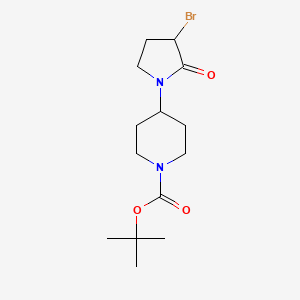

tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrN2O3/c1-14(2,3)20-13(19)16-7-4-10(5-8-16)17-9-6-11(15)12(17)18/h10-11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNERPQGGMNNWSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 3-bromo-2-oxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrrolidinone ring can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or DMSO.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are employed.

Major Products Formed:

Substitution Reactions: Products include azido or thiocyanato derivatives.

Reduction Reactions: Products include the corresponding alcohols.

Oxidation Reactions: Products include N-oxides of the piperidine ring.

Aplicaciones Científicas De Investigación

Pharmacological Investigations

Tert-butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is primarily studied for its potential as a pharmacological agent. Research indicates that compounds with similar structures exhibit activity in:

- Central Nervous System Disorders : Studies have explored its efficacy in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.

- Pain Management : Preliminary investigations suggest analgesic properties, making it a candidate for pain relief formulations.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis, particularly in creating derivatives that may enhance biological activity or improve pharmacokinetic properties. Its functional groups allow for further modifications that can lead to the development of new therapeutic agents.

Biochemical Assays

This compound is utilized in biochemical assays to study enzyme interactions and receptor binding, providing insights into mechanisms of action for potential drugs targeting specific pathways.

Case Study 1: CNS Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their effects on serotonin and dopamine receptors. The results indicated promising anxiolytic effects in animal models, suggesting potential therapeutic applications in treating anxiety disorders .

Case Study 2: Pain Relief Potential

Another investigation focused on the analgesic properties of this compound. In vitro assays demonstrated that certain derivatives could inhibit pain pathways effectively, leading to reduced nociceptive responses in rodent models . This positions the compound as a valuable lead in developing new pain management therapies.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is not well-documented. its effects are likely related to its ability to interact with biological molecules through its brominated pyrrolidinone and piperidine moieties. These interactions can influence various molecular targets and pathways, potentially leading to biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is compared below with three analogous compounds:

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

- Structural Differences: Replaces the 3-bromo-2-oxopyrrolidine group with a pyridin-3-yl substituent and an amino group at the 4-position of the piperidine ring.

- Physical Properties : Exists as a light yellow solid (vs. the target compound’s unconfirmed state) .

- Reactivity: The amino group enhances nucleophilicity, enabling amide bond formation, while the pyridine ring facilitates metal coordination or hydrogen bonding .

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structural Differences : Features a pyrrolidine core (5-membered ring) instead of piperidine (6-membered), with a methoxy-substituted pyridinyloxy-methyl group and bromine at the 5-position of the pyridine ring.

- Applications : The methoxy group increases electron density, favoring electrophilic substitution, while the bromine enables cross-coupling reactions similar to the target compound .

- Molecular Weight : Higher due to the additional pyridine and methoxy groups (exact mass ~453 g/mol vs. ~346 g/mol for the target compound) .

5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

- Structural Differences : Incorporates a tert-butyldimethylsilyl (TBS) protecting group on the pyrrolidine ring and a methoxy-bromopyridine moiety.

- Stability : The TBS group enhances stability under acidic conditions compared to the Boc group, which is labile to acids .

- Synthetic Utility : The silyl ether and bromine allow orthogonal protection/deprotection strategies, offering flexibility in multistep syntheses .

Comparative Data Table

Key Research Findings

- Synthetic Versatility : The bromine and carbonyl groups in the target compound enable diverse transformations, including palladium-catalyzed couplings and ring-opening reactions .

- Stability Considerations : The Boc group’s acid lability contrasts with the TBS group’s robustness in related compounds, impacting reaction pathway design .

- Safety Protocols : Brominated piperidine/pyrrolidine derivatives universally require rigorous safety measures, as evidenced by PK03447E-1’s handling guidelines .

Actividad Biológica

tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate, also known by its CAS number 1351168-97-2, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by diverse research findings.

The molecular formula of this compound is C14H23BrN2O3, with a molecular weight of 347.25 g/mol. The compound features a piperidine ring substituted with a bromo and oxopyrrolidine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H23BrN2O3 |

| Molecular Weight | 347.25 g/mol |

| Boiling Point | 440.3 ± 45.0 °C |

| Density | 1.394 ± 0.06 g/cm³ |

| pKa | -2.10 ± 0.40 |

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors such as piperidine derivatives. The reaction conditions often include the use of bases and solvents like dioxane to facilitate the formation of the desired compound through nucleophilic substitution and other organic transformations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Research indicates that the oxopyrrolidine moiety may enhance the compound's affinity for specific receptors, potentially influencing neurochemical signaling pathways.

Case Studies and Research Findings

- Neuropharmacological Studies : In vitro studies have shown that this compound exhibits significant activity as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These findings suggest potential applications in treating neuropsychiatric disorders.

- Antimicrobial Activity : Preliminary investigations have indicated that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Cytotoxicity Assays : Cytotoxicity tests performed on various cancer cell lines revealed that this compound can induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Q & A

Basic: What are the standard synthetic routes for tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate, and how are they optimized for purity?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. For example, analogous compounds are synthesized via refluxing in dichloromethane or ethyl acetate with coupling agents (e.g., EDC/HOBt) to form amide or ester linkages . Optimization includes:

- Temperature control : Reflux conditions (40–80°C) to balance reaction rate and side-product formation.

- Catalyst selection : Use of palladium catalysts for cross-coupling steps in brominated intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity. Confirm purity via HPLC or LC-MS .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives with similar scaffolds?

Methodological Answer:

Contradictions often arise from structural variations (e.g., halogen placement) or assay conditions. Strategies include:

- Structural comparison : Use computational tools (e.g., molecular docking) to analyze how substituents (e.g., bromo vs. chloro groups) alter binding affinities .

- Standardized assays : Re-evaluate activity under uniform conditions (e.g., fixed ATP concentrations in kinase assays).

- Meta-analysis : Cross-reference bioactivity data from PubChem or ChEMBL to identify consensus trends .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify piperidine and pyrrolidinone ring connectivity and tert-butyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₂₃BrN₂O₃) with <5 ppm mass error .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and bromine-related vibrational modes .

Advanced: What strategies are employed to study the compound’s interaction with biological targets like enzymes?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the 2-oxopyrrolidin moiety) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as brominated compounds may release toxic vapors .

- Storage : Keep in amber glass bottles at RT, away from strong oxidizers (e.g., peroxides) .

Advanced: How can researchers design SAR studies to improve the compound’s pharmacokinetic properties?

Methodological Answer:

- Scaffold modification : Introduce substituents (e.g., fluorine) to enhance metabolic stability .

- LogP optimization : Use HPLC-derived logP measurements to balance lipophilicity and solubility .

- In vitro ADME : Assess hepatic microsomal stability and CYP450 inhibition profiles to predict in vivo behavior .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Scaffold for kinase inhibitors : The 2-oxopyrrolidin moiety mimics ATP-binding motifs in kinases .

- Protease targeting : Bromine substitution enhances electrophilicity for covalent binding to cysteine residues .

- Chemical probes : Used in target validation studies via photoaffinity labeling .

Advanced: How can stability issues (e.g., hydrolysis of the tert-butyl ester) be mitigated during experimental workflows?

Methodological Answer:

- pH control : Maintain neutral conditions (pH 6–8) to prevent ester hydrolysis .

- Lyophilization : Store lyophilized samples at -20°C to minimize degradation .

- Stabilizing additives : Include 1% BSA in aqueous buffers to protect labile groups .

Basic: What analytical methods are used to detect impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS : Identify trace impurities (e.g., de-brominated byproducts) with MRM transitions .

- GC-FID : Quantify residual solvents (e.g., DCM) below ICH Q3C limits .

- Elemental analysis : Verify bromine content (±0.3% theoretical) to confirm stoichiometry .

Advanced: How does the 3-bromo-2-oxopyrrolidin group influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Electrophilicity : The α-keto bromine acts as a leaving group, enabling SN2 displacements with amines/thiols .

- Ring strain : The pyrrolidinone’s strained conformation increases susceptibility to ring-opening reactions under basic conditions .

- Computational modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.